

Diacetone-D-Glucose: A Versatile Tool in Modern Carbohydrate Synthesis

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Compound of Interest

Compound Name: *Diacetone-D-glucose*

Cat. No.: *B7782896*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacetone-D-glucose, also known as 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose, is a cornerstone in carbohydrate chemistry and a pivotal intermediate in the synthesis of complex carbohydrates and glycoconjugates.^{[1][2]} As a derivative of D-glucose, it features two isopropylidene protecting groups on the 1,2 and 5,6 hydroxyls, which leaves the C-3 hydroxyl group strategically exposed for precise chemical modifications.^[1] This unique structural feature makes it an invaluable building block for the synthesis of modified sugars, nucleosides, and other biologically active molecules, finding extensive applications in drug discovery and development.^{[1][3]} Its use in chiral pool synthesis leverages its inherent chirality to produce enantiomerically pure molecules, a critical aspect of modern pharmaceutical development.^[1]

This document provides detailed protocols for the synthesis of **diacetone-D-glucose** and its subsequent modification through common synthetic transformations, including oxidation, alkylation, and esterification of the C-3 hydroxyl group.

Data Presentation

The following table summarizes quantitative data for the synthesis of **diacetone-D-glucose** under various catalytic conditions, offering a comparative overview of reaction parameters and

yields.

Catalyst System	Starting Material	Molar Ratio (Glucose: Catalyst: Solvent)	Temperature (°C)	Reaction Time	Yield (%)	Reference
Concentrated H ₂ SO ₄	D-Glucose Monohydrate	1 : 0.6 (w/w H ₂ SO ₄) : ~6.7 (v/w Acetone)	20-25	1 hour	69	[4]
Concentrated H ₂ SO ₄	D-Glucose- ¹³ C ₆	1 : ~0.1 (v/v H ₂ SO ₄) : 73.5	25	12 hours	75.6	[5]
Iodine	D-Glucose	1 : 0.15 : 122.5	62 (reflux)	5 hours	~75	[3]
Boron trifluoride-diethylether	Anhydrous α-D-(+)-glucose & Diketene	1 : 0.017 : ~20 (v/w Acetone)	90	4.5 hours	63	[2]
Boron trifluoride-diethylether	Anhydrous α-D-glucose	1 : 0.0013 : ~20 (v/w Acetone)	88-115	4 hours	62	[6]

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)

This protocol describes the synthesis of **diacetone-D-glucose** from D-glucose monohydrate using concentrated sulfuric acid as a catalyst.[4]

Materials:

- D-Glucose Monohydrate
- Acetone
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Carbonate (Na_2CO_3)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Dichloromethane (CH_2Cl_2)
- Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Filtration apparatus (Büchner funnel)
- Rotary evaporator

Procedure:

- To a round-bottom flask containing 1 liter of acetone and 150 g of D-glucose monohydrate, at room temperature (20-25°C) and with stirring, add 100 g of concentrated H_2SO_4 dropwise.^[4]
- Monitor the reaction progress by HPLC. After approximately 60 minutes, the formation of diacetone glucose should be around 69%.^[4]
- Upon completion, neutralize the reaction mixture by the slow addition of solid sodium carbonate until the cessation of gas evolution.

- Filter the solid salts and wash with acetone.
- Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup.
- Dissolve the syrup in dichloromethane and wash with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Recrystallize the resulting solid from a mixture of dichloromethane and hexane to yield pure 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose as a white crystalline solid.

Protocol 2: Oxidation of the C-3 Hydroxyl Group

This protocol provides a general procedure for the oxidation of the C-3 hydroxyl group of **diacetone-D-glucose** to a ketone (1,2:5,6-di-O-isopropylidene- α -D-ribo-hexofuranos-3-ulose).

Materials:

- 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose
- Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., TEMPO/BAIB)
- Dichloromethane (CH_2Cl_2)
- Silica gel
- Round-bottom flask
- Magnetic stirrer and stir bar
- Apparatus for column chromatography

Procedure:

- Dissolve 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose in dichloromethane in a round-bottom flask.

- Add pyridinium chlorochromate (PCC) to the solution and stir the mixture at room temperature.^[7]
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional dichloromethane.
- Combine the filtrates and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Protocol 3: Alkylation of the C-3 Hydroxyl Group

This protocol outlines a general method for the alkylation of the C-3 hydroxyl group, for example, benzylation.^[8]

Materials:

- 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose
- Sodium hydride (NaH)
- Benzyl bromide (BnBr)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Syringe and needle for additions
- Ice bath

Procedure:

- To a stirred suspension of sodium hydride in anhydrous DMF at 0°C in a round-bottom flask, add a solution of 1,2:5,6-di-O-isopropylidene- α -D-glucopyranose in anhydrous DMF dropwise.[8]
- Stir the mixture at 0°C for 30 minutes.
- Add benzyl bromide dropwise to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
- Carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 4: Esterification of the C-3 Hydroxyl Group

This protocol describes a general procedure for the esterification of the C-3 hydroxyl group using an acid anhydride.

Materials:

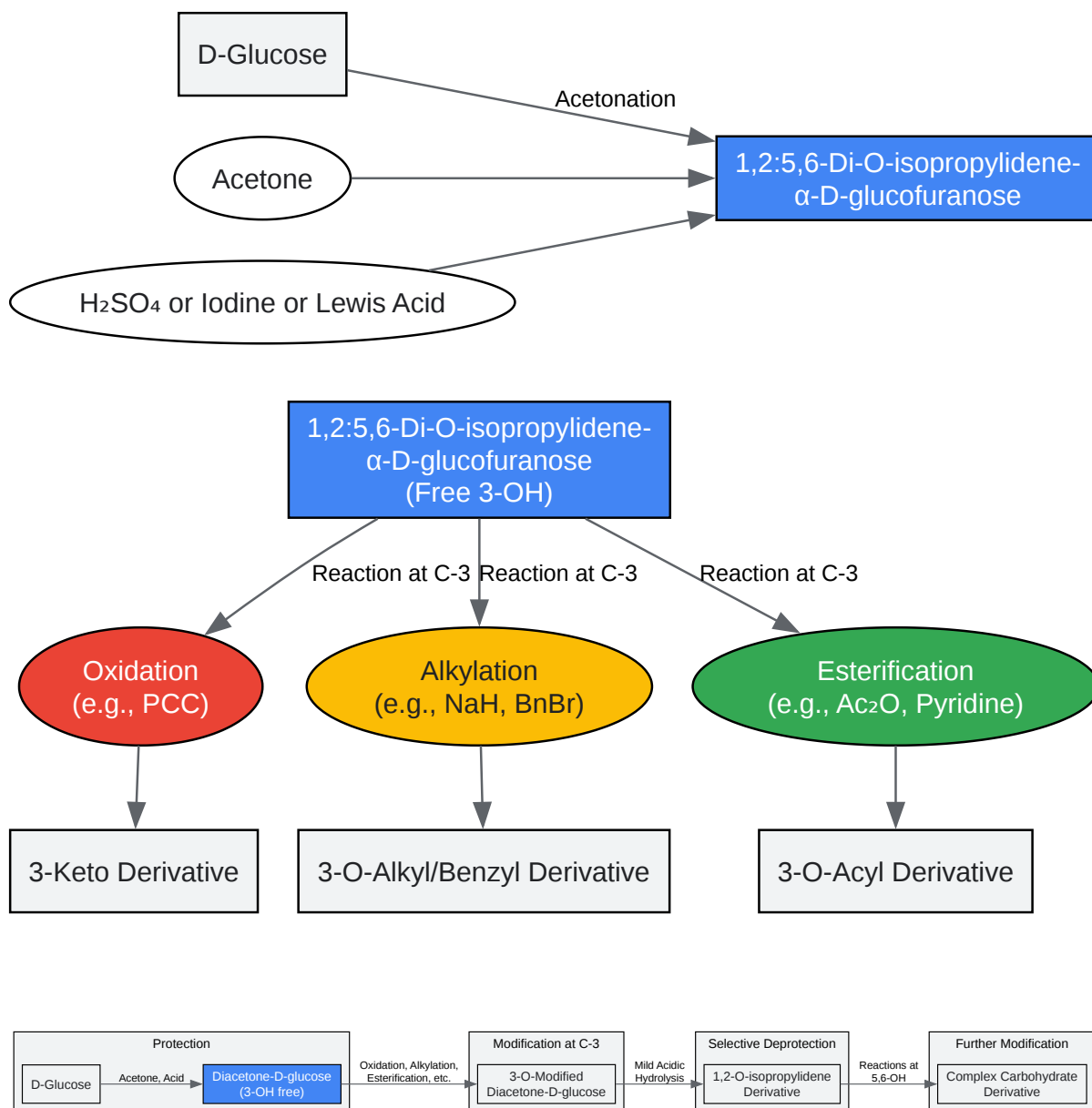
- 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose
- Acetic anhydride (or other desired acid anhydride)
- Pyridine
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)
- Dichloromethane (CH_2Cl_2)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Dissolve 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose in a mixture of dichloromethane and pyridine in a round-bottom flask and cool to 0°C .
- Add a catalytic amount of DMAP.
- Add acetic anhydride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
- Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the desired ester.

Visualizations



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